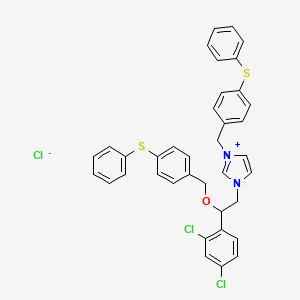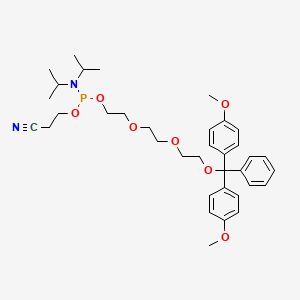![molecular formula C6H12O6 B583995 D-[2-13C]tagatose CAS No. 478506-44-4](/img/structure/B583995.png)
D-[2-13C]tagatose
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
D-tagatose is a naturally occurring monosaccharide, specifically a hexose . It is commonly found in dairy with a similar texture and sweetened capacity to sucrose but with only a third of the calories . It is used as a low-calorie sweetener and as an intermediate for synthesis of other optically active compounds .
Synthesis Analysis
D-tagatose is mainly produced through chemical and biological methods . The oxidoreductive pathway for D-tagatose production has been explored to enhance the thermodynamic equilibrium of the reactions . Tagatose production using immobilized biocatalyst has also been reported .Molecular Structure Analysis
Tagatose is a white crystalline powder with a molecular formula of C6H12O6 and a molecular weight of 180.16 g/mol . The cyclic form of D-tagatose consists of α-D-tagato-2,6-pyranose (79%), β-D-tagato-2,6-pyranose (14%), α-D-tagato-2,5-furanose (2%), and β-D-tagato-2,6-furanose (5%) .Chemical Reactions Analysis
D-tagatose can negatively affect the growth of phytopathogenic oomycetes by inhibiting key enzymes of sugar metabolism . During the isomerization, the metal hydroxides perform two functions: isomerizing D-galactose to D-tagatose and degrading D-galactose into dicarbonyl compounds and acidic substances .Physical And Chemical Properties Analysis
Tagatose is a functional sweetener with a similar texture and sweetened capacity to sucrose but with only a third of the calories . It is a white crystalline powder .Scientific Research Applications
Low-Calorie Sugar Substitute and Anti-Diabetic Drug : D-Tagatose is known for its use as a low-calorie sugar substitute in food, beverages, and pharmaceutical products. It is also being tested as an anti-diabetic and obesity control drug (Wanarska & Kur, 2012).
Production Using L-Arabinose Isomerase : The enzyme L-arabinose isomerase (L-AI) is considered promising for D-tagatose production. For instance, L-AI from Bacillus stearothermophilus was characterized for this purpose (Cheng, Mu, & Jiang, 2010). Also, the conversion of D-galactose to D-tagatose using L-AI has been explored, with varying yields depending on the bacterial source of the enzyme (Roh, Kim, Park, & Choi, 2000).
Biotechnological Processes : D-Tagatose's similar properties to sucrose make it useful as a low-calorie sweetener, an intermediate for synthesis of optically active compounds, and an additive in detergent, cosmetic, and pharmaceutical formulation. Various biotransformation methods have been developed for its production (Oh, 2007).
Enzymatic Complex for Production : A trienzymatic complex system has been developed for the isomerization of agar-derived D-galactose into D-tagatose. This system offers an efficient strategy for utilizing red algae as a biomass source to produce D-tagatose (Jeong, Hyeon, Shin, & Han, 2020).
Potential Rare Sugar with Versatile Applications : D-tagatose, being a naturally existing rare monosaccharide with prebiotic properties, has minimal absorption, low metabolizing energy, and unique clinical properties. It has garnered international attention as an alternative sweetener for diabetes control (Jayamuthunagai, Gautam, Srisowmeya, & Chakravarthy, 2017).
Comparison of Biological and Chemical Production : The comparison between biological and chemical production of D-tagatose highlights the industrial interest in D-tagatose as a low-calorie sugar-substituting sweetener. Industrial problems facing its commercial application and potential solutions are discussed (Kim, 2004).
L-Arabinose Isomerase from Clostridium hylemonae : The biochemical properties of L-arabinose isomerase from Clostridium hylemonae show potential for D-tagatose production due to its high conversion yield at industrially competitive temperatures (Nguyen, Hong, Chang, Lee, & Yoo, 2018).
Rational Design of Bacillus coagulans NL01 L-AI : The AI of Bacillus coagulans was rationally designed to improve activity toward D-galactose, showing potential for large-scale D-tagatose production (Zheng, Mei, Xia, He, & Ouyang, 2017).
Pharmacological Chaperones from Tagatose Enantiomers : Enantiomers of tagatose have been converted to pharmacological chaperones with synergistic activity, indicating potential applications in the treatment of lysosomal storage disorders (Jenkinson et al., 2011).
Control of Glycaemia : D-Tagatose has shown promising results as a sweetener to control glycaemia, particularly in the context of type 2 diabetes (Guerrero-Wyss, Durán Agüero, & Angarita Dávila, 2018).
Acute Effects on Carbohydrate Tolerance : Studies on D-Tagatose's acute effects on carbohydrate tolerance in individuals with and without type 2 diabetes mellitus have been conducted, highlighting its potential benefits (Donner, Wilber, & Ostrowski, 1999).
Bioconversion of D-Galactose to D-Tagatose : The bioconversion of D-galactose to D-tagatose has been explored using various microbial strains, with Lactobacillus gayonii identified as a potential candidate (Cheetham & Wootton, 1993).
Harnessing L-Arabinose Isomerase for D-Tagatose Production : Recent advances in enzyme engineering methods have been focused on L-AIs to improve D-tagatose yield and function under harsh conditions (Ravikumar et al., 2021).
Antioxidant and Cytoprotective Properties : D-Tagatose has shown antioxidant and cytoprotective properties in cultured murine hepatocytes, indicating its potential for therapeutic applications (Paterna, Boess, Stäubli, & Boelsterli, 1998).
L-Arabinose Isomerase from Anoxybacillus flavithermus : This enzyme has been identified and characterized for its potential in D-tagatose production, demonstrating a novel hyperthermophilic and alkaliphilic isomerase with higher catalytic efficiency (Li, Zhu, Liu, & Sun, 2011).
Production of D-Psicose : A study on the conversion of D-fructose to D-psicose using an enzyme from Agrobacterium tumefaciens suggests potential applications for D-tagatose (Kim et al., 2006).
Heat-Tolerant Recombinant L-Arabinose Isomerase : This enzyme from Enterococcus faecium has been characterized for its application in D-tagatose production, highlighting its stability and efficiency (Manzo et al., 2019).
One-Pot Production of Glucose 6-Phosphate : A study on the co-immobilization of enzymes for the production of glucose 6-phosphate, a precursor of D-tagatose, from maltodextrin (Zhang et al., 2020).
D-Tagatose Production by Lactococcus lactis : The production of D-tagatose using Lactococcus lactis NZ9000 cells harboring Lactobacillus plantarum L-arabinose isomerase was optimized, showing promising results (Zhang, Fan, Hu, & Luo, 2017).
Mechanism of Action
Safety and Hazards
Tagatose is generally recognized as safe by the Food and Agriculture Organization and the World Health Organization . The predominant side effects of tagatose are gastrointestinal disturbances associated with excessive consumption . It is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye .
Future Directions
Biological methods have become a very important topic in related fields due to their high efficiency and environmental friendliness . The efficiency of D-tagatose production can be improved by engineering L-AIs . Further functional studies are discussed to promote the use of D-tagatose for sustainable crop protection .
properties
IUPAC Name |
(3S,4S,5R)-2-(hydroxymethyl)(213C)oxane-2,3,4,5-tetrol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O6/c7-2-6(11)5(10)4(9)3(8)1-12-6/h3-5,7-11H,1-2H2/t3-,4+,5+,6?/m1/s1/i6+1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKDRXBCSQODPBY-OFGVUKJNSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(C(O1)(CO)O)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@@H]([C@@H]([13C](O1)(CO)O)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

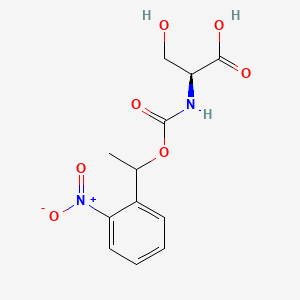


![3-O-Methyl-D-[6-13C]glucose](/img/structure/B583915.png)
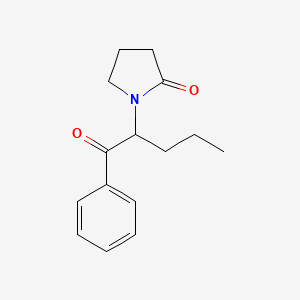

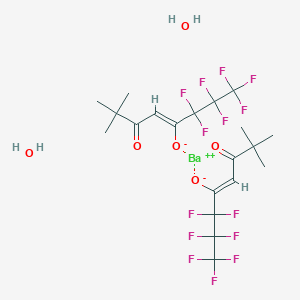
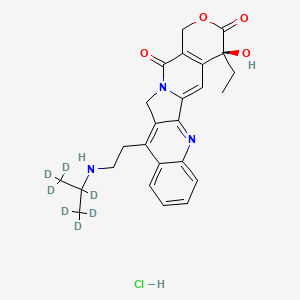
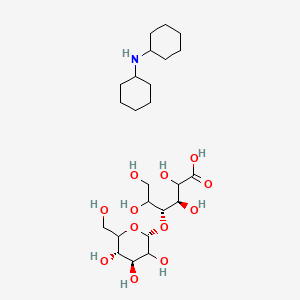
![Butanethioic-2,3-13C2 acid, S-[2-(acetylamino)ethyl] ester (9CI)](/img/no-structure.png)

